molecular formula C20H12N2O2 B8236376 2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole

2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole

Cat. No.: B8236376
M. Wt: 312.3 g/mol
InChI Key: BLLMMJIVVDXJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by a rigid-rod structure that contributes to its stability and efficiency in different reactions .

Chemical Reactions Analysis

2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) involves its interaction with specific molecular targets and pathways. The compound’s rigid-rod structure allows it to interact efficiently with other molecules, facilitating various chemical reactions and processes .

Comparison with Similar Compounds

2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of 2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) in various scientific fields.

Biological Activity

2,6-Diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C19H14N2O Molecular Formula \text{C}_{19}\text{H}_{14}\text{N}_2\text{O}\quad \text{ Molecular Formula }

1. Anticancer Activity

Recent studies have shown that derivatives of benzoxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving several benzoxazole derivatives demonstrated moderate to substantial cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Benzoxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-715Induction of apoptosis
2-Oxo-benzoxazole derivativeHeLa20Cell cycle arrest
Benzoxazole derivativeA54918Inhibition of DNA synthesis

2. Antibacterial Activity

Benzoxazole derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicated that these compounds can inhibit bacterial growth by disrupting cellular processes.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various benzoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL for S. aureus.

Table 2: Antibacterial Activity of Benzoxazole Derivatives

Compound NameBacteria TestedMIC (µg/mL)
This compoundS. aureus10
Benzoxazole derivativeE. coli15
Another benzoxazole derivativePseudomonas aeruginosa12

3. Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazole derivatives has been highlighted in several studies. These compounds are reported to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory pathways.

Research Findings
A study investigated the effects of a specific benzoxazole derivative on COX-2 activity in vitro. The results showed a significant reduction in COX-2 expression levels compared to control groups.

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • DNA Interaction : Binding to DNA or interfering with DNA replication processes.

Properties

IUPAC Name

2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2/c1-3-7-13(8-4-1)19-21-15-11-18-16(12-17(15)23-19)22-20(24-18)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLMMJIVVDXJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3O2)N=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In the apparatus described in Example 13, 5.9 g of 2,5-diaminohydroquinone hydrochloride (28 m moles) were placed and at 180° C, 7.6 g of benzotrichloride (39 m moles) were added drop by drop. After 3 hours of heating at 190° C, the mixture was cooled and ground with mortar and pestle. The reaction product was extracted twice with 150 ml of xylene and passed through an aluminum oxide column heated at 125° C. The product was 4.5 g of crude XXII (74% of the theory). After two recrystallizations from xylene the melting point was 319°-323° C.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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